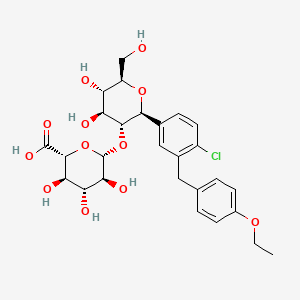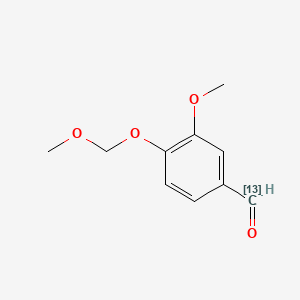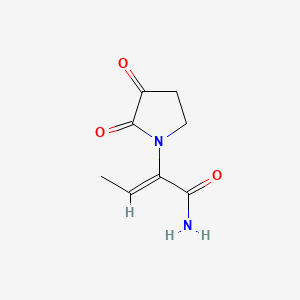
(Z)-2-(2,3-Dioxo)levetiracetam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(2,3-Dioxo)levetiracetam is a chemical compound that may be of interest in various fields of scientific research. Its structure suggests it could be related to levetiracetam, a well-known anticonvulsant medication used to treat epilepsy. The presence of the (Z)-2-(2,3-Dioxo) moiety indicates potential unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2,3-Dioxo)levetiracetam would likely involve the introduction of the (Z)-2-(2,3-Dioxo) group onto the levetiracetam backbone. This could be achieved through various organic synthesis techniques, such as:
Oxidation reactions: to introduce the dioxo functionality.
Isomerization reactions: to ensure the (Z)-configuration.
Industrial Production Methods
Industrial production methods would need to be optimized for yield and purity. This might involve:
Catalytic processes: to enhance reaction efficiency.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(2,3-Dioxo)levetiracetam may undergo several types of chemical reactions, including:
Oxidation: Further oxidation could modify the dioxo group.
Reduction: Reduction reactions might convert the dioxo group to hydroxyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions could introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, ethanol, water.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction might yield a dihydroxy derivative, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: (Z)-2-(2,3-Dioxo)levetiracetam could serve as a building block for synthesizing new chemical entities.
Biology
Biochemical studies: Investigating the interaction of this compound with biological macromolecules.
Medicine
Pharmacological research: Exploring potential therapeutic effects, such as anticonvulsant or neuroprotective activities.
Industry
Material science:
Mechanism of Action
The mechanism of action of (Z)-2-(2,3-Dioxo)levetiracetam would depend on its interaction with molecular targets. Potential pathways could include:
Binding to neurotransmitter receptors: Modulating neuronal activity.
Inhibition of enzymes: Affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Levetiracetam: A well-known anticonvulsant.
Brivaracetam: Another anticonvulsant with a similar structure.
Uniqueness
(Z)-2-(2,3-Dioxo)levetiracetam’s unique structural features, such as the (Z)-2-(2,3-Dioxo) group, may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
(Z)-2-(2,3-dioxopyrrolidin-1-yl)but-2-enamide |
InChI |
InChI=1S/C8H10N2O3/c1-2-5(7(9)12)10-4-3-6(11)8(10)13/h2H,3-4H2,1H3,(H2,9,12)/b5-2- |
InChI Key |
YNKQBVODTWDROE-DJWKRKHSSA-N |
Isomeric SMILES |
C/C=C(/C(=O)N)\N1CCC(=O)C1=O |
Canonical SMILES |
CC=C(C(=O)N)N1CCC(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


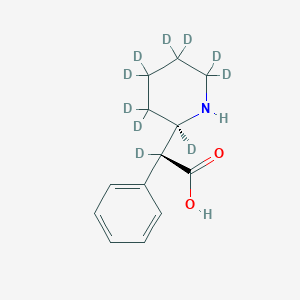
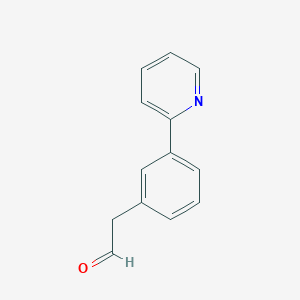
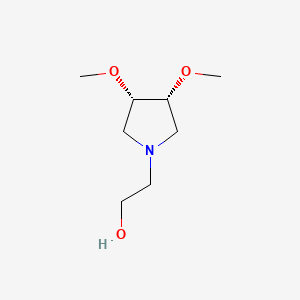
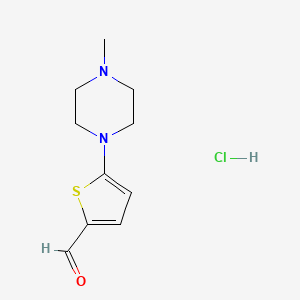
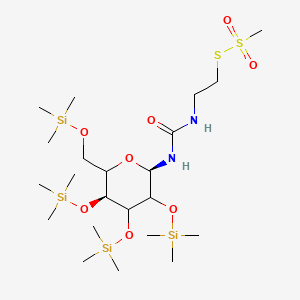
![N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B13861258.png)


![N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13861282.png)
